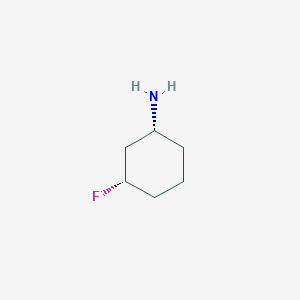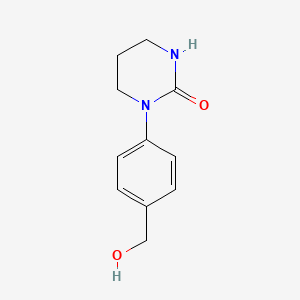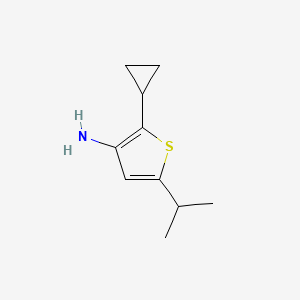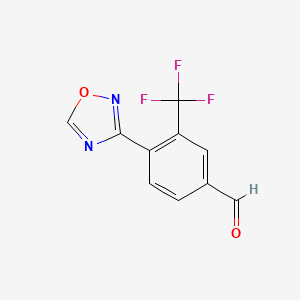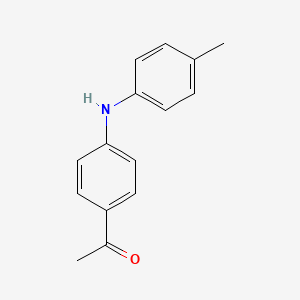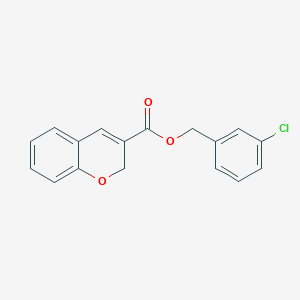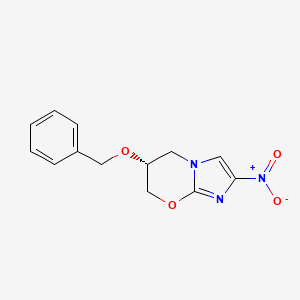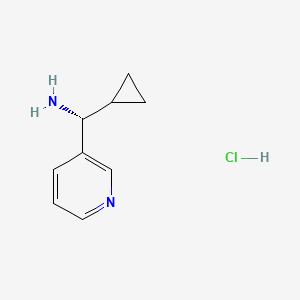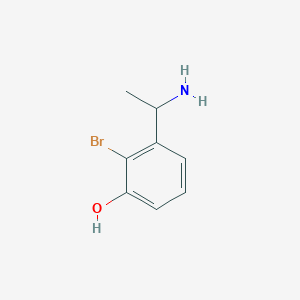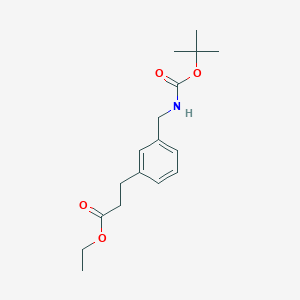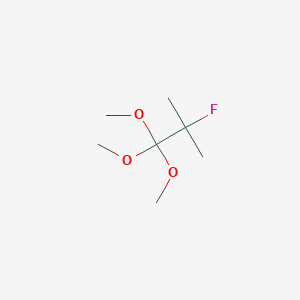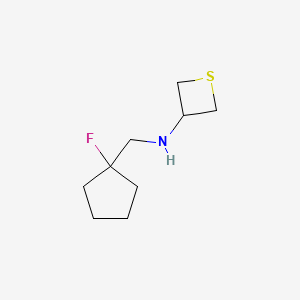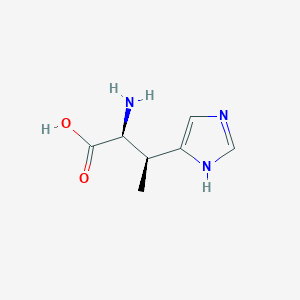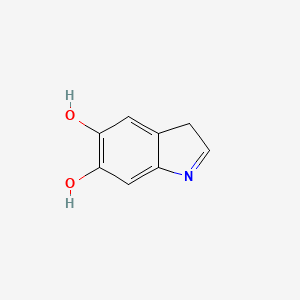![molecular formula C6H9BF3KO B12948989 Potassium trifluoro[(oxan-4-ylidene)methyl]boranuide](/img/structure/B12948989.png)
Potassium trifluoro[(oxan-4-ylidene)methyl]boranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro[(oxan-4-ylidene)methyl]boranuide is a chemical compound with the molecular formula C6H9BF3KO and a molecular weight of 204.04 g/mol . It is known for its unique structure, which includes a trifluoroborate group and an oxan-4-ylidene moiety. This compound is used in various scientific research applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[(oxan-4-ylidene)methyl]boranuide typically involves the reaction of a boronic acid derivative with a trifluoromethylating agent in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro[(oxan-4-ylidene)methyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the trifluoroborate group to other boron-containing species.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve solvents like THF and temperatures ranging from -78°C to room temperature .
Major Products
The major products formed from reactions with this compound include boronic acids, boronates, and substituted boron-containing compounds .
Aplicaciones Científicas De Investigación
Potassium trifluoro[(oxan-4-ylidene)methyl]boranuide has several scientific research applications, including:
Biology: The compound is studied for its potential use in biological labeling and imaging due to its unique chemical properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a diagnostic tool in medical applications.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of potassium trifluoro[(oxan-4-ylidene)methyl]boranuide involves its ability to act as a nucleophile or electrophile in chemical reactions. The trifluoroborate group can participate in various transformations, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium trifluoro[(oxan-2-yl)methyl]boranuide
- Potassium trifluoro[(oxan-4-yl)methyl]boranuide
- Potassium trifluoro[(oxan-4-ylmethoxymethyl)boranuide]
Uniqueness
Potassium trifluoro[(oxan-4-ylidene)methyl]boranuide is unique due to its specific structure, which includes an oxan-4-ylidene moiety. This structural feature imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C6H9BF3KO |
|---|---|
Peso molecular |
204.04 g/mol |
Nombre IUPAC |
potassium;trifluoro(oxan-4-ylidenemethyl)boranuide |
InChI |
InChI=1S/C6H9BF3O.K/c8-7(9,10)5-6-1-3-11-4-2-6;/h5H,1-4H2;/q-1;+1 |
Clave InChI |
JKJYSHMFMNBLAG-UHFFFAOYSA-N |
SMILES canónico |
[B-](C=C1CCOCC1)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


